1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-fluoro-2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with the addition of oxidizing agents.
Reduction: Performed in anhydrous conditions using strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.
Medicine: Potential use in the synthesis of drug candidates and therapeutic agents. Its unique structure may contribute to the development of new treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene depends on its specific application
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity and leading to a biological response.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1824272-40-3 |
---|---|
Molecular Formula |
C9H7BrF4 |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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